Benzamide, N-[4-[3-(2-ethoxyethoxy)-5-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl]phenyl]-3-nitro-
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Overview
Description
Benzamide, N-[4-[3-(2-ethoxyethoxy)-5-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl]phenyl]-3-nitro- is a complex organic compound featuring multiple functional groups It combines the structural motifs of benzamide, triazole, nitro, and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis:
Starting Materials: : The synthesis begins with the preparation of 4-[3-(2-ethoxyethoxy)-5-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl]aniline.
Nitration: : Introducing a nitro group onto the aromatic ring via nitration. This generally requires a mixture of concentrated nitric and sulfuric acids.
Formation of Benzamide: : The key step is the coupling of the nitro-aniline intermediate with benzoyl chloride under acidic or basic conditions to form the final benzamide compound.
Industrial Production Methods: Industrial synthesis may involve optimizing the above steps to maximize yield and purity, often using continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The nitro group in the compound can undergo further oxidation under strong oxidative conditions, potentially converting to other functional groups like nitroso or amino groups.
Reduction: : The nitro group is also susceptible to reduction, often producing an amine under suitable conditions with reagents such as hydrogen in the presence of catalysts like palladium.
Substitution Reactions: : Given the electron-withdrawing nitro and triazole groups, electrophilic substitution on the aromatic ring can occur under specific conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: : Hydrogen gas (H₂) with Palladium on carbon (Pd/C), Sodium dithionite.
Substitution: : Typically uses halogenating agents or nitration mixtures for further modification.
Major Products Formed
Amine derivatives: from reduction.
Oxidized intermediates: from oxidation.
Scientific Research Applications
Benzamide, N-[4-[3-(2-ethoxyethoxy)-5-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl]phenyl]-3-nitro- finds applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Medicine: : Investigated for its possible use as a pharmacophore in drug design, potentially targeting specific enzymes or receptors.
Industry: : May be used in material science for creating polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Mechanism of Action: The compound’s effects are primarily due to its interaction with specific molecular targets:
Molecular Targets: : It can act on enzymes or receptors due to its structural configuration.
Pathways Involved: : The triazole ring and nitro groups may contribute to binding affinity and specificity, influencing biochemical pathways that involve electron transfer or radical formation.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Benzamide Derivatives: : Compared to simpler benzamide derivatives, this compound’s additional functional groups provide unique electronic and steric properties.
Triazole Derivatives: : Triazole compounds are known for their stability and biological activity. This compound’s triazole ring differentiates it from non-triazole benzamides.
Ether Linkages: : Compounds like N-[4-(2-ethoxyethoxy)phenyl]benzamide share similar ether linkages but lack the complex aromatic substituents and nitro group, affecting their reactivity and applications.
Similar Compounds List
N-[4-(2-ethoxyethoxy)phenyl]benzamide
3-nitrobenzamide
1H-1,2,4-triazole derivatives
This intricate dance of atoms and bonds culminates in a compound that’s as versatile as it is complex, bridging multiple scientific domains and promising various applications.
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyethoxy)-5-(3-methoxyphenyl)-1,2,4-triazol-1-yl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6/c1-3-36-14-15-37-26-28-24(18-6-5-9-23(17-18)35-2)30(29-26)21-12-10-20(11-13-21)27-25(32)19-7-4-8-22(16-19)31(33)34/h4-13,16-17H,3,14-15H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNRSCKFLOJAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NN(C(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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